molecular formula C22H25N3O4S3 B3307130 5-(4-Ethylpiperazin-1-yl)-2-(phenylsulfonyl)-4-tosylthiazole CAS No. 931706-24-0

5-(4-Ethylpiperazin-1-yl)-2-(phenylsulfonyl)-4-tosylthiazole

Cat. No. B3307130
CAS RN: 931706-24-0
M. Wt: 491.7 g/mol
InChI Key: LLLSDNJAIQXPOM-UHFFFAOYSA-N
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Description

5-(4-Ethylpiperazin-1-yl)-2-(phenylsulfonyl)-4-tosylthiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiazole family and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 5-(4-Ethylpiperazin-1-yl)-2-(phenylsulfonyl)-4-tosylthiazole is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as protein kinase C and carbonic anhydrase. This inhibition leads to the disruption of various cellular processes, resulting in the death of cancer cells and microorganisms.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of microorganisms, and modulate neurotransmitter release in the brain. The compound has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-Ethylpiperazin-1-yl)-2-(phenylsulfonyl)-4-tosylthiazole in lab experiments is its high potency and selectivity. The compound has been shown to have a low toxicity profile, making it a suitable candidate for further development. However, its limited solubility in water can be a challenge in some experiments.

Future Directions

There are several future directions for the research and development of 5-(4-Ethylpiperazin-1-yl)-2-(phenylsulfonyl)-4-tosylthiazole. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of its potential applications in other fields, such as materials science and environmental chemistry. Further studies are also needed to fully understand the mechanism of action and physiological effects of the compound.

Scientific Research Applications

5-(4-Ethylpiperazin-1-yl)-2-(phenylsulfonyl)-4-tosylthiazole has been extensively studied for its potential applications in various fields. It has shown promising results in the treatment of cancer, infectious diseases, and neurological disorders. The compound has also been used as a fluorescent probe for the detection of metal ions and as a catalyst in organic reactions.

properties

IUPAC Name

2-(benzenesulfonyl)-5-(4-ethylpiperazin-1-yl)-4-(4-methylphenyl)sulfonyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S3/c1-3-24-13-15-25(16-14-24)21-20(31(26,27)19-11-9-17(2)10-12-19)23-22(30-21)32(28,29)18-7-5-4-6-8-18/h4-12H,3,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLSDNJAIQXPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(N=C(S2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
5-(4-Ethylpiperazin-1-yl)-2-(phenylsulfonyl)-4-tosylthiazole

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